molecular formula C20H18O5 B145222 Methuyl tanshinonate CAS No. 135355-72-5

Methuyl tanshinonate

Cat. No. B145222
M. Wt: 338.4 g/mol
InChI Key: YFDKIHAZVQFLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methuyl tanshinonate (MT) is a natural product that is extracted from the roots of Salvia miltiorrhiza, a plant that is commonly used in traditional Chinese medicine. MT has gained significant attention in recent years due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of Methuyl tanshinonate is not fully understood. However, studies have suggested that Methuyl tanshinonate exerts its therapeutic effects through various mechanisms, including inhibition of inflammation, induction of apoptosis, and regulation of oxidative stress. Methuyl tanshinonate has also been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.

Biochemical And Physiological Effects

Methuyl tanshinonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Methuyl tanshinonate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, Methuyl tanshinonate has been shown to regulate glucose and lipid metabolism, which may be beneficial in the treatment of diabetes and obesity.

Advantages And Limitations For Lab Experiments

Methuyl tanshinonate has several advantages for lab experiments. It is a natural product that can be easily obtained from Salvia miltiorrhiza. Methuyl tanshinonate is also relatively stable and can be stored for long periods without significant degradation. However, Methuyl tanshinonate has some limitations for lab experiments. It is a complex mixture of compounds, which can make it difficult to isolate and purify Methuyl tanshinonate. In addition, the variability in the composition of Methuyl tanshinonate can make it difficult to reproduce results across different experiments.

Future Directions

Methuyl tanshinonate has significant potential for further research. Future studies could focus on elucidating the mechanism of action of Methuyl tanshinonate and identifying its molecular targets. In addition, studies could investigate the potential use of Methuyl tanshinonate in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Future studies could also focus on improving the synthesis method of Methuyl tanshinonate and developing more efficient methods for isolating and purifying Methuyl tanshinonate.

Scientific Research Applications

Methuyl tanshinonate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Methuyl tanshinonate has also been studied for its potential use in the treatment of cardiovascular diseases, liver diseases, and diabetes. In addition, Methuyl tanshinonate has been studied for its potential use as a natural antioxidant and anti-aging agent.

properties

IUPAC Name

methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDKIHAZVQFLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methuyl tanshinonate

CAS RN

18887-19-9
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name Methuyl tanshinonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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